molecular formula C18H17N5O2S2 B2498073 N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1040648-96-1

N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2498073
CAS No.: 1040648-96-1
M. Wt: 399.49
InChI Key: LUSAYTRNSKFMIZ-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2S2 and its molecular weight is 399.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, have demonstrated significant versatility in organic synthesis, catalysis, and medicinal applications. These compounds serve as key intermediates in forming metal complexes, designing catalysts, and developing drugs with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019). The review underscores the potential of N-oxide derivatives, suggesting that the structure of N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide could be explored for similar applications.

Central Nervous System (CNS) Acting Drugs

The search for functional chemical groups capable of serving as lead molecules for CNS activity has identified heterocycles containing nitrogen (N), sulfur (S), and oxygen (O) as promising candidates. These compounds, which include pyridine and thiophene derivatives, may offer a range of CNS effects, from depression alleviation to convulsion control (Saganuwan, 2017). Given its heterocyclic structure, this compound might be explored for CNS-related therapeutic applications.

Synthesis and Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazine derivatives have been identified for their antitumor, antibacterial, analgesic, and diuretic activities, alongside being recognized as selective phosphodiesterase inhibitors. This broad spectrum of biological activity highlights the potential of pyridopyridazine scaffolds in medicinal chemistry (Wojcicka and Nowicka-Zuchowska, 2018). Although the specific compound is not directly mentioned, its pyridazin-3-yl component could imply possible biological activities worthy of investigation.

Applications in Nitrogen Fertilizers

While not directly related to the compound of interest, research on the use of urea as a nitrogen fertilizer, which reviews problems such as NH3 volatilization and NO2- accumulation, can shed light on the chemical behavior of nitrogen-containing compounds in environmental settings (Bremner, 1995). Understanding these reactions may provide insights into the environmental stability and degradation pathways of this compound.

Properties

IUPAC Name

N-[6-[4-oxo-4-(pyridin-2-ylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c24-16(20-14-6-1-2-10-19-14)7-4-12-27-17-9-8-15(22-23-17)21-18(25)13-5-3-11-26-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSAYTRNSKFMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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